rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate
CAS No.:
Cat. No.: VC16518779
Molecular Formula: C9H13F3N2O3
Molecular Weight: 254.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13F3N2O3 |
|---|---|
| Molecular Weight | 254.21 g/mol |
| IUPAC Name | methyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate |
| Standard InChI | InChI=1S/C9H13F3N2O3/c1-17-7(15)6-5(3-2-4-13-6)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16) |
| Standard InChI Key | CLQCWVYXKAJBLK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1C(CCCN1)NC(=O)C(F)(F)F |
Introduction
rac-Methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate is a chemical compound used primarily in research and development. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The compound's structure includes a piperidine ring with a trifluoroacetamido group and a carboxylate group, making it a versatile intermediate in organic synthesis.
Synthesis and Applications
The synthesis of rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate involves several steps, typically starting from a piperidine derivative. The trifluoroacetamido group is introduced through a reaction with trifluoroacetic anhydride, and the carboxylate group is formed via esterification.
This compound is used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. Its versatility stems from the reactive groups that can be easily modified or replaced to form new compounds.
Suppliers and Availability
Several chemical suppliers offer rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate for research purposes. The availability varies by supplier, with some offering it in stock and others requiring bulk inquiries.
| Supplier | Availability | Purity | Quantity Options |
|---|---|---|---|
| Anhorn | In stock | 95% | 50mg to 5g |
| Accela | Bulk Inquiry | ≥95% | Varies |
| Axel | Available | ≥95% | 100mg |
Safety and Handling
Handling rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate requires proper safety precautions due to its chemical nature. It is recommended to use protective equipment and follow standard laboratory safety protocols.
-
Storage: Store in a cool, dry place away from incompatible substances.
-
Handling: Wear protective gloves, safety glasses, and a lab coat.
Future Directions
Future research may focus on exploring new applications of this compound in drug discovery and development, particularly in areas where trifluorinated compounds have shown promise, such as in the synthesis of fluorinated pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume